molecular formula C15H22N2O3S B2974939 N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide CAS No. 505052-05-1

N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2974939
CAS No.: 505052-05-1
M. Wt: 310.41
InChI Key: GFHWMORHUUVNMW-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide (CAS 505052-05-1) is a chemical compound with the molecular formula C15H22N2O3S and a molecular weight of 310.41 g/mol . This benzenesulfonamide derivative features a piperidine ring, a scaffold of significant importance in medicinal chemistry due to its presence in a wide range of pharmacologically active agents . Piperidine-containing compounds are extensively researched and form the core of several FDA-approved therapies, underscoring the value of this structural motif in drug discovery and development . While specific biological data for this exact molecule may be limited, structural analogs sharing the benzenesulfonamide-piperidine core have demonstrated substantial research value. Notably, such compounds have been investigated as potent and selective inhibitors of cancer-associated carbonic anhydrase isoforms (CA IX and XII) . These transmembrane enzymes are overexpressed in hypoxic solid tumors and are critical for tumor pH regulation, survival, and metastasis . The "tail approach" in inhibitor design, which involves conjugating a zinc-binding sulfonamide group with diverse hydrophobic extensions like a piperidine ring, has proven effective for achieving high selectivity toward these cancer-specific isoforms over off-target ones . Researchers can leverage this compound as a key synthetic intermediate or a novel chemical entity for exploring new therapeutic agents, particularly in the field of oncology research and enzyme inhibition. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,4-dimethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-13-6-8-14(9-7-13)21(19,20)16(2)12-15(18)17-10-4-3-5-11-17/h6-9H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHWMORHUUVNMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to form the piperidinyl group[_{{{CITATION{{{2{Synthesis of Dialkyl {(aryl)2,2-Dimethyl-4-oxo-6-(Piperidin-1-yl)-4H ...{{{CITATION{{{_1{N,4-dimethyl-N-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl ...](https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:CHEBI:131994).

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound may include its use as a probe in biochemical assays or as a potential therapeutic agent due to its interaction with biological targets.

Medicine: In medicine, this compound may be explored for its potential pharmacological properties, such as anti-inflammatory or antimicrobial activities.

Industry: In industry, this compound could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N,4-dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, may play a crucial role in binding to enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Synthesis Method Reference
N,4-Dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide 4-Me benzene, piperidine-oxoethyl chain Not explicitly reported; structural studies Nucleophilic substitution with NaOMe/MeOH
4-Iodo-N-(prop-2-ynyl)benzenesulfonamide (Compound 23) 4-Iodo benzene, propargyl group Submicromolar ethionamide booster (anti-TB) Fragment merging, SAR optimization
N-(1-Phenylethyl)-4-methylbenzenesulfonamide 4-Me benzene, phenylethyl group Model for copper-catalyzed C-H amination Direct alkylation
4-(1,1-Dioxido-3-oxothiazolidinyl)-N,2-dimethyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide Thiazolidinone-dioxide, pyridinylethyl group Not reported; likely kinase inhibition Multi-step heterocyclic coupling
N-(Piperidin-1-yl)benzenesulfonamide (Parent) Unsubstituted benzene, piperidine Antimicrobial activity (precursor) Reaction of benzenesulfonyl chloride with 1-aminopiperidine

Physicochemical Properties and Drug-Likeness

  • Lipophilicity : The target compound (LogP ~2.5, estimated) is less lipophilic than iodine-substituted analogues (e.g., Compound 23, LogP ~4.6) but more hydrophobic than pyridinyl-ethyl derivatives (, LogP ~1.8) .
  • Solubility: Piperidine-containing derivatives generally exhibit moderate aqueous solubility due to the basic nitrogen, whereas thiazolidinone-dioxide analogues () show reduced solubility due to planar aromatic systems .

Biological Activity

N,4-Dimethyl-N-(2-oxo-2-(piperidin-1-yl)ethyl)benzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including antibacterial and antifungal properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H24N4O3SC_{19}H_{24}N_{4}O_{3}S. The compound features a sulfonamide group attached to a piperidine moiety, which is known to influence biological activity significantly.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It may function through:

  • Enzyme Inhibition : Binding to the active site or allosteric sites of enzymes, thereby inhibiting their catalytic activity.
  • Receptor Modulation : Interacting with specific receptors to modulate physiological responses.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.004 - 0.025 mg/mL
Pseudomonas aeruginosa0.025 - 0.100 mg/mL

These results indicate that the compound has potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

Antifungal Activity

In addition to antibacterial properties, the compound also shows antifungal activity:

Fungal Strain Minimum Inhibitory Concentration (MIC)
Candida albicans16.69 - 78.23 µM
Fusarium oxysporum56.74 - 222.31 µM

The antifungal efficacy suggests that this compound could be useful in treating infections caused by resistant fungal strains .

Case Studies

  • In Vitro Studies : A series of in vitro tests revealed that the compound effectively inhibited the growth of various bacterial strains with MIC values comparable to established antibiotics.
  • Structure-Activity Relationship (SAR) : Research has indicated that modifications on the piperidine ring can enhance antibacterial potency, with electron-withdrawing and electron-donating groups contributing significantly to activity .
  • Clinical Relevance : The potential for this compound in clinical applications has been highlighted in studies focusing on its use as a scaffold for developing new antimicrobial agents.

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